![molecular formula C6H11BO4 B6600893 [2-(ethoxycarbonyl)cyclopropyl]boronic acid CAS No. 2031248-31-2](/img/structure/B6600893.png)
[2-(ethoxycarbonyl)cyclopropyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Ethoxycarbonyl)cyclopropyl]boronic acid: is an organoboron compound that features a cyclopropyl ring substituted with an ethoxycarbonyl group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethoxycarbonyl)cyclopropyl]boronic acid typically involves the hydroboration of an appropriate cyclopropyl precursor. One common method is the hydroboration of an ethoxycarbonyl-substituted cyclopropene with a borane reagent, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of [2-(ethoxycarbonyl)cyclopropyl]boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing substituted cyclopropyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions.
Substitution: The boronic acid moiety can undergo substitution reactions with various electrophiles, leading to the formation of new functionalized cyclopropyl compounds.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Major Products:
- Substituted cyclopropyl derivatives
- Cyclopropyl alcohols or ketones
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form complex organic molecules.
Synthesis of Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Biology and Medicine:
Bioconjugation: Utilized in the modification of biomolecules for drug delivery and diagnostic applications.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [2-(ethoxycarbonyl)cyclopropyl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid moiety acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Uniqueness:
- The presence of the ethoxycarbonyl group in [2-(ethoxycarbonyl)cyclopropyl]boronic acid provides additional reactivity and functionalization options compared to simpler boronic acids.
- The cyclopropyl ring imparts unique steric and electronic properties, making it a valuable building block in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
(2-ethoxycarbonylcyclopropyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUWMRIIMVSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
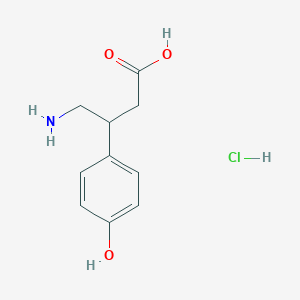
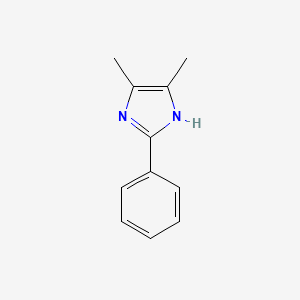
![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)
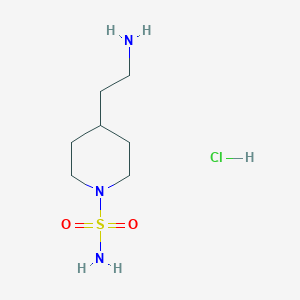
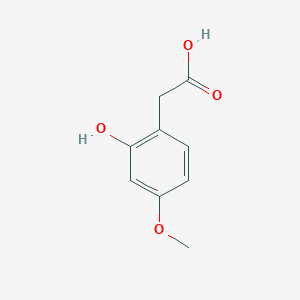

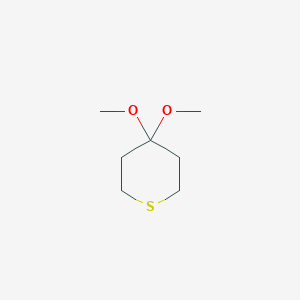
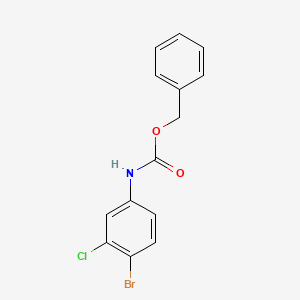

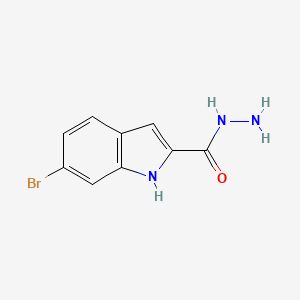
![7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B6600883.png)
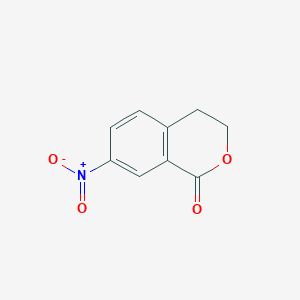
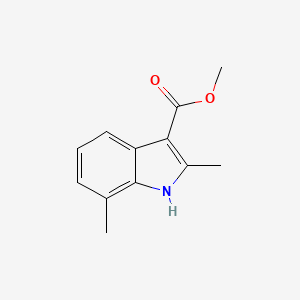
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
